Lipophilicity Differentiation: XLogP3 Comparison of 1-(4-Phenylbenzoyl)pyrrolidine vs. Three N-Benzoylpyrrolidine Analogs
1-(4-Phenylbenzoyl)pyrrolidine exhibits a computed XLogP3 of 3.5 [1], representing a substantial increase in lipophilicity versus its closest structural analogs. Compared to the unsubstituted parent 1-benzoylpyrrolidine (XLogP3 = 1.9, Δ = +1.6 log units) [2], the 4-methyl derivative (XLogP3 = 2.2, Δ = +1.3 log units) [3], and the 4-chloro derivative (XLogP3 = 2.5, Δ = +1.0 log units) [4], the target compound is consistently more lipophilic by approximately 1–1.6 orders of magnitude. This difference exceeds the typical threshold (>0.5 log units) considered meaningful for altering membrane permeability and non-specific protein binding in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP3, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 1-Benzoylpyrrolidine: XLogP3 = 1.9; 1-(4-Methylbenzoyl)pyrrolidine: XLogP3 = 2.2; 1-(4-Chlorobenzoyl)pyrrolidine: XLogP3 = 2.5 |
| Quantified Difference | ΔLogP = +1.6 (vs. 1-benzoyl), +1.3 (vs. 4-methyl), +1.0 (vs. 4-chloro) |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm; values sourced from PubChem compound entries accessed May 2026 |
Why This Matters
A LogP difference of ≥1 unit predicts a 10-fold shift in octanol/water partitioning, directly impacting membrane permeability, plasma protein binding, and volume of distribution—making the target compound unsuitable for direct substitution by its less lipophilic analogs in any assay or formulation where these parameters are critical.
- [1] PubChem. (2025). CID 762734: 1-(4-Phenylbenzoyl)pyrrolidine. XLogP3-AA = 3.5. View Source
- [2] PubChem. (2025). CID 2735387: 1-Benzoylpyrrolidine. XLogP3 = 1.9. View Source
- [3] PubChem. (2025). CID 361505: 1-(4-Methylbenzoyl)pyrrolidine. XLogP3-AA = 2.2. View Source
- [4] PubChem. (2025). CID 2736494: 1-(4-Chlorobenzoyl)pyrrolidine. XLogP3 = 2.5. View Source
